molecular formula C9H10FN3O B12818323 (7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine

(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B12818323
M. Wt: 195.19 g/mol
InChI Key: FIIFDMYHSBGMRT-UHFFFAOYSA-N
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Description

(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of fluorine and methoxy groups in this compound potentially enhances its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For this compound, 4-fluoro-2-methoxybenzoic acid can be used.

    Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole derivative with a suitable amine source, such as formaldehyde and ammonium chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the fluorine substituent, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to

Properties

Molecular Formula

C9H10FN3O

Molecular Weight

195.19 g/mol

IUPAC Name

(4-fluoro-6-methoxy-1H-benzimidazol-2-yl)methanamine

InChI

InChI=1S/C9H10FN3O/c1-14-5-2-6(10)9-7(3-5)12-8(4-11)13-9/h2-3H,4,11H2,1H3,(H,12,13)

InChI Key

FIIFDMYHSBGMRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)N=C(N2)CN

Origin of Product

United States

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